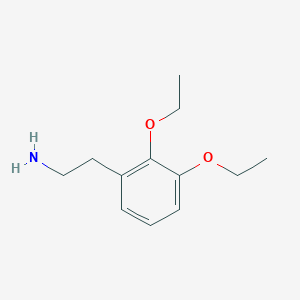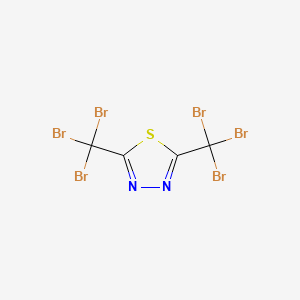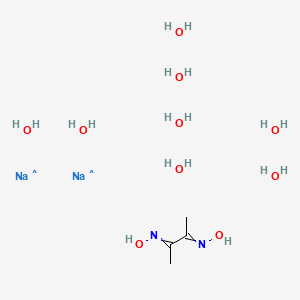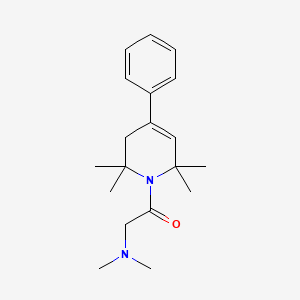
Pyridine, 1,2,3,6-tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine is an organic compound with a complex structure that includes a pyridine ring, phenyl group, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a phenyl group under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel and is carried out in a suitable solvent. The process may also involve hydrogenation steps to achieve the desired tetrahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydro-2,3-Bipyridine: A related compound with a similar tetrahydro structure but different substituents.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another compound with a tetrahydro ring structure, used as a versatile solvent and reagent in organic synthesis.
Uniqueness
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
53725-51-2 |
|---|---|
Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C19H28N2O/c1-18(2)12-16(15-10-8-7-9-11-15)13-19(3,4)21(18)17(22)14-20(5)6/h7-12H,13-14H2,1-6H3 |
InChI Key |
FXCYKPOHYGUTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1C(=O)CN(C)C)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


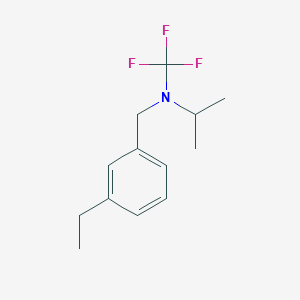
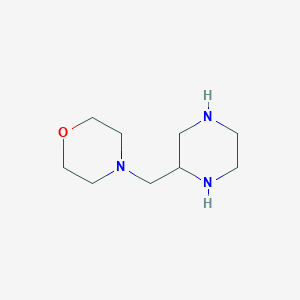
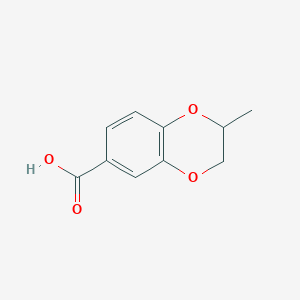
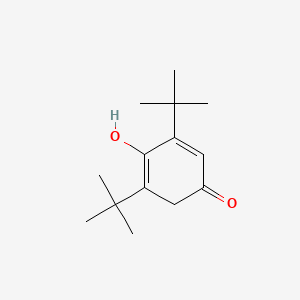
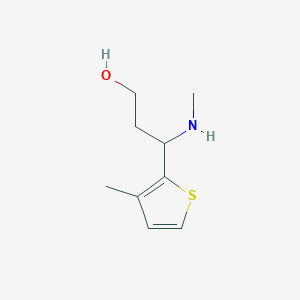
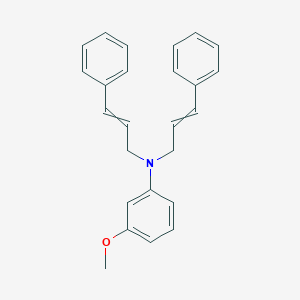
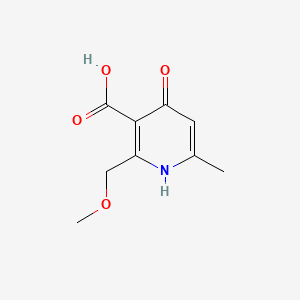
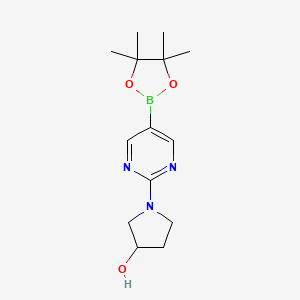
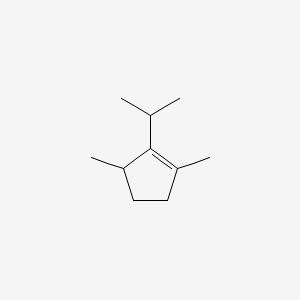
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

